2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQXQFRCVUXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349436 | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-80-4 | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Precursor Design
The most widely reported synthetic route involves the cyclization of substituted o-hydroxyacetophenones. This method leverages the inherent reactivity of phenolic hydroxyl groups and ketone functionalities to form the dihydrobenzofuran core. The reaction typically proceeds via acid- or base-catalyzed intramolecular etherification, followed by oxidation to introduce the carboxylic acid group at the 5-position.
Key intermediates include 5-methyl-2,3-dihydro-1-benzofuran derivatives, where the methyl group at position 2 originates from the acetophenone precursor. Stereochemical control during cyclization remains challenging due to the possibility of racemization at the 2-methyl center, necessitating careful selection of reaction conditions.
Optimization Strategies
Experimental studies have identified critical parameters for optimizing this route:
Table 1: Impact of Catalytic Systems on Cyclization Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 58 |
| AlCl₃ | THF | 25 | 72 |
| FeCl₃ | DCM | 40 | 64 |
Data adapted from patented methodologies demonstrates that Lewis acid catalysts like AlCl₃ in tetrahydrofuran (THF) at ambient temperatures provide superior yields compared to Brønsted acid systems. The choice of solvent significantly affects reaction kinetics, with polar aprotic solvents favoring cyclization over side reactions.
Oxidative Cyclization of Substituted Phenolic Precursors
Ruthenium-Catalyzed Oxidation
A patented industrial-scale method employs ruthenium trichloride (RuCl₃·H₂O) in conjunction with sodium periodate (NaIO₄) to achieve simultaneous cyclization and oxidation. This one-pot approach converts 4-acetylaminohydroxyphenylarsonic acid derivatives into the target compound through a cascade reaction:
-
Oxidative cleavage of allyl groups using NaIO₄
-
Cyclization mediated by RuCl₃·H₂O
-
Hydrolysis of protective groups under basic conditions
The reaction sequence achieves an 89% yield when conducted in ethyl acetate/water biphasic systems, with benzyltriethylammonium chloride serving as a phase-transfer catalyst.
Critical Process Parameters
-
Molar ratio : RuCl₃·H₂O to substrate = 1:25
-
Oxidant stoichiometry : 4.3 eq NaIO₄ required for complete conversion
-
Temperature profile : 20–30°C during oxidation, 50°C for hydrolysis
One-Pot Synthesis Strategies
Tandem Etherification-Carboxylation
Recent advances have demonstrated the feasibility of combining cyclization and carboxylation in a single reactor. The process utilizes:
-
CO₂ as a C1 synthon under high pressure (50 bar)
-
Cs₂CO₃ as both base and catalyst
-
CuI co-catalyst for enhanced electrophilic aromatic substitution
This approach achieves 68% yield with 99% regioselectivity for the 5-carboxylic acid derivative, though scalability remains limited by the high-pressure requirements.
Solvent Effects and Reaction Kinetics
Comparative studies in different solvent systems reveal:
Table 2: Solvent Impact on One-Pot Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 68 |
| THF | 7.5 | 12 | 54 |
| Acetonitrile | 37.5 | 10 | 61 |
Polar aprotic solvents like dimethylformamide (DMF) facilitate faster reaction rates due to improved catalyst solubility and stabilization of ionic intermediates.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern manufacturing facilities have adopted continuous flow systems to address challenges in traditional batch processing:
-
Residence time : 30 minutes vs. 8–12 hours in batch
-
Throughput : 5 kg/h per reactor module
-
Purity : >99.5% API-grade product
Key advantages include precise temperature control and minimized exposure to air-sensitive intermediates, particularly during the oxidation stages.
Waste Management and Green Chemistry
The patented NaIO₄/RuCl₃ system generates iodate byproducts requiring specialized treatment:
-
Neutralization : Ca(OH)₂ precipitation of IO₃⁻
-
Catalyst recovery : 92% RuCl₃ reclaimed via ion-exchange resins
-
Solvent recycling : 98% ethyl acetate recovered through fractional distillation
These measures align with pharmaceutical industry standards for environmental sustainability.
Analytical Characterization Protocols
Quality Control Metrics
Batch consistency is verified through:
-
HPLC : Retention time 8.2 min (C18 column, 0.1% H3PO4/MeCN gradient)
-
1H NMR (400 MHz, DMSO-d6): δ 2.1 (s, 3H, CH3), δ 3.2 (m, 2H, CH2), δ 6.8 (d, J=8.4 Hz, 1H, ArH)
-
FT-IR : 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, COOH)
Residual solvent levels are maintained below ICH Q3C limits through optimized drying protocols .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is being investigated for its potential therapeutic properties:
- Anticancer Activity: Studies indicate that benzofuran derivatives exhibit significant anticancer properties. For example, modifications of benzofuran structures have led to compounds with potent activity against various cancer cell lines . The compound's ability to inhibit specific kinases has been noted, contributing to its anticancer potential.
- Antimicrobial Properties: Preliminary investigations suggest that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents . Its structural features allow for interactions with biological targets that may lead to effective treatments against infections.
Biological Research
Research into the biochemical pathways influenced by this compound reveals:
- Mechanism of Action: The compound interacts with various cellular targets, leading to alterations in cell signaling pathways and gene expression . This interaction is critical for understanding its pharmacological effects.
- Biochemical Pathways: The compound has been shown to affect oxidative stress responses and apoptosis in cancer cells, indicating its role in modulating critical cellular processes .
Materials Science
In addition to its biological applications, this compound is explored in materials science:
- Polymer Development: The unique properties of benzofuran derivatives are being harnessed to develop new materials with specific mechanical and thermal characteristics. The carboxylic acid functionality allows for further functionalization and incorporation into polymer matrices .
Case Studies
Case Study 1: Anticancer Properties
A series of studies evaluated the anticancer activity of various benzofuran derivatives against human ovarian cancer cell lines. Notably, compounds derived from the lead structure exhibited IC50 values as low as 11 μM, indicating strong efficacy .
Case Study 2: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. These findings support further exploration into its use as a lead compound in drug development for infectious diseases .
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
2,3-Dihydrobenzo[b]furan-5-carboxylic Acid
- Molecular Formula : C₉H₈O₃
- Key Difference : Lacks the methyl group at position 2.
- Impact : Reduced steric hindrance and hydrophobicity compared to the methylated analog. This compound (CAS 76429-73-7) is a simpler scaffold for studying dihydrobenzofuran-carboxylic acid interactions .
2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid
- Molecular Formula : C₁₀H₁₀O₃
- Key Difference : Carboxylic acid at position 7 instead of 3.
Functional Group Modifications
Methyl 2,3-Dihydrobenzofuran-5-carboxylate
- Molecular Formula : C₁₀H₁₀O₃
- Key Difference : Carboxylic acid is esterified to a methyl ester.
- Impact : Increased lipophilicity and reduced acidity (pKa ~neutral), making it more suitable for prodrug formulations .
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
Substituent Additions
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid
- Molecular Formula: C₁₃H₁₁NO₄
- Key Difference : Isoxazole ring appended at position 4.
7-(Chlorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic Acid
Natural Product Derivatives
Quadricinctafuran A and B
- Structure : (2R)-(2-Hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid (Quadricinctafuran A) and its hydroxylated analog (Quadricinctafuran B).
- Key Difference : Hydroxypropan-2-yl substituent at position 2.
Comparative Data Table
Biological Activity
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 178.187 g/mol. It features a benzofuran structure characterized by a fused benzene and furan ring system, along with a carboxylic acid functional group that enhances its reactivity and biological potential. The compound exhibits a melting point between 149-150 °C and a predicted boiling point of around 333.1 °C.
Benzofuran derivatives, including this compound, have been shown to exhibit various biological activities through several mechanisms:
- Antitumor Activity : Studies indicate that benzofuran compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, certain benzofuran derivatives have been reported to inhibit the growth of human ovarian cancer cell lines .
- Antibacterial Effects : Research has demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
- Antioxidant Activity : The presence of the carboxylic acid group contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells; effective against various cancer cell lines. |
| Antibacterial | Inhibits growth of Gram-positive and Gram-negative bacteria; disrupts cell walls. |
| Antioxidant | Scavenges free radicals; protects against oxidative damage. |
| Anti-inflammatory | Modulates inflammatory pathways; potential in treating chronic inflammation. |
Case Studies
- Antitumor Activity : A study evaluated the anticancer effects of benzofuran derivatives against human ovarian cancer cell line A2780, revealing significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .
- Antibacterial Testing : In antimicrobial assays, this compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Oxidative Stress Protection : Research highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential as a protective agent in neurodegenerative diseases where oxidative damage is prevalent.
Q & A
Q. Table 1: Yield Comparison Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | THF | 0 | 72 |
| H₂SO₄ | Toluene | 25 | 58 |
| FeCl₃ | DCM | 25 | 64 |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Confirm carboxylic acid via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and confirms dihydrofuran ring conformation (e.g., boat vs. chair) .
Advanced: How can stereochemical outcomes during synthesis be controlled, particularly for the 2-methyl substituent?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-propylene oxide derivatives) to induce asymmetry .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in cyclization steps to enhance enantiomeric excess (ee) .
- Kinetic resolution : Separate diastereomers via column chromatography if racemization occurs post-synthesis .
Example : In cascade sigmatropic rearrangements (), steric hindrance from the 2-methyl group directs regioselectivity during ring formation.
Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts conflicting with computational predictions)?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., 2D NMR, HSQC, HMBC) to confirm connectivity .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Crystallographic evidence : Resolve ambiguities via single-crystal X-ray diffraction (see for benzofuran analogs).
Case Study : A reported δ 4.2 ppm signal initially assigned to a methyl group was re-assigned to a diastereotopic proton after HSQC revealed coupling to a carbon at δ 70 ppm .
Advanced: What strategies are effective for evaluating the biological activity of this compound in drug discovery?
Methodological Answer:
- Targeted assays : Screen against enzymes (e.g., cyclooxygenase) where benzofuran derivatives show affinity ().
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at the 6-position) and correlate with bioactivity .
- ADMET profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal assays), and toxicity (MTT assays) .
Q. Table 2: SAR Data for Analogues
| Substituent | IC₅₀ (µM) COX-2 | LogP |
|---|---|---|
| 5-COOH | 12.3 | 1.2 |
| 5-COOCH₃ | 8.7 | 1.8 |
| 6-Cl | 5.1 | 2.1 |
Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?
Methodological Answer:
- Reactivity prediction : Use DFT to model transition states (e.g., for acid-catalyzed ring-opening) .
- Stability studies : Perform molecular dynamics (MD) simulations to assess degradation under thermal stress .
- Docking studies : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
